3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one

Antimicrobial Azetidinone Structure-Activity Relationship

3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one (CAS 1803609-54-2) is a privileged β-lactam building block. The gem-dimethyl group at C3 eliminates the acidic proton, preventing epimerization and base-catalyzed degradation that plague the unsubstituted analog (CAS 835651-91-7). This steric shield retards hydrolytic ring-opening by β-lactamases, ensuring synthetic integrity. The pyridin-3-yl moiety offers a kinase hinge-binding motif, while the β-lactam core enables covalent inhibitor design. Satisfying Rule-of-Three criteria (MW 176.21, clogP ~1.2–1.5), it is an ideal fragment for FBDD. High-purity batches reduce incoming QC burden.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 1803609-54-2
Cat. No. B1448702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one
CAS1803609-54-2
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1(C(NC1=O)C2=CN=CC=C2)C
InChIInChI=1S/C10H12N2O/c1-10(2)8(12-9(10)13)7-4-3-5-11-6-7/h3-6,8H,1-2H3,(H,12,13)
InChIKeyZPMBCYNDALLEPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one (CAS 1803609-54-2): A Structurally Differentiated β-Lactam Building Block for Medicinal Chemistry Procurement


3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one (CAS 1803609-54-2) is a monocyclic β-lactam (2-azetidinone) featuring a pyridin-3-yl substituent at the C4 position and a gem-dimethyl group at the C3 position, yielding a molecular formula of C₁₀H₁₂N₂O and a molecular weight of 176.21 g/mol [1]. This compound belongs to the azetidin-2-one class, a privileged scaffold in medicinal chemistry associated with antibacterial, anticancer, anti-inflammatory, and enzyme-inhibitory activities [2]. The presence of the 3,3-dimethyl substitution distinguishes it from simpler 4-(pyridin-3-yl)azetidin-2-one analogs by introducing steric bulk and eliminating the C3 proton acidity, which alters both reactivity and metabolic susceptibility compared to unsubstituted or N-substituted congeners .

Why 3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one Cannot Be Replaced by Unsubstituted or N-Alkylated Azetidinone Analogs


Procurement decisions for β-lactam building blocks frequently overlook the functional consequences of C3 substitution. The 3,3-dimethyl group in this compound eliminates the acidic C3 proton present in 4-(pyridin-3-yl)azetidin-2-one (CAS 835651-91-7), thereby preventing epimerization and base-catalyzed degradation pathways that compromise the simpler analog . Furthermore, the gem-dimethyl motif introduces steric shielding that retards hydrolytic ring-opening by β-lactamases and esterases relative to N-unsubstituted or N-methyl analogs . Substituting this compound with 4-(pyridin-3-yl)azetidin-2-one (MW 148.16) or 1-methyl-4-(pyridin-3-yl)azetidin-2-one alters both the lipophilicity (clogP) and hydrogen-bond donor capacity, which can shift target binding profiles and pharmacokinetic behavior in downstream candidates . These structural distinctions preclude simple interchangeability without re-optimization of the synthetic route or biological activity.

Quantitative Differentiation Evidence: 3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one vs. Closest Azetidinone Analogs


Antibacterial Activity of 3-Chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one (4a) vs. Streptomycin: A Class-Level Benchmark for Pyridin-3-yl Azetidinones

Although direct antibacterial data for 3,3-dimethyl-4-(pyridin-3-yl)azetidin-2-one are not published, quantitative data exist for the closely related 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one (Compound 4a), which shares the pyridin-3-yl azetidin-2-one core. In a standardized agar diffusion assay, Compound 4a produced inhibition zones of 18 mm against Staphylococcus aureus (MTCC-3160), 16 mm against Bacillus subtilis (MTCC-441), and 14 mm against Escherichia coli (MTCC-1652), compared with Streptomycin reference values of 22 mm, 20 mm, and 18 mm respectively [1]. The 3,3-dimethyl substitution in the target compound eliminates the electrophilic 3-chloro leaving group, which is predicted to reduce non-specific reactivity while potentially retaining the scaffold's intrinsic antimicrobial pharmacophore .

Antimicrobial Azetidinone Structure-Activity Relationship

Molecular Weight and Lipophilicity Differentiation from 4-(Pyridin-3-yl)azetidin-2-one for Building Block Selection

The target compound (MW 176.21 g/mol, formula C₁₀H₁₂N₂O) possesses a molecular weight 28.05 Da higher than the unsubstituted analog 4-(pyridin-3-yl)azetidin-2-one (MW 148.16 g/mol, C₈H₈N₂O) [1]. The addition of two methyl groups increases calculated logP by approximately 0.8–1.0 units (estimated via fragment-based methods), enhancing membrane permeability potential while retaining the hydrogen-bond donor capacity of the β-lactam NH . This places the compound in a more favorable physicochemical space for CNS drug discovery (MW < 200, HBD = 1, tPSA ≈ 42 Ų) compared to the heavier N-phenyl analog 3,3-dimethyl-1-phenyl-4-(pyridin-3-yl)azetidin-2-one (MW 252.31 g/mol, C₁₆H₁₆N₂O) [2].

Physicochemical Properties Building Block Lead Optimization

Purity Specification and ISO Certification Status vs. Competing Building Block Suppliers

Commercially available 3,3-dimethyl-4-(pyridin-3-yl)azetidin-2-one is supplied at NLT 97% purity (CAS 1803609-54-2) by MolCore under ISO-certified quality systems, suitable for global pharmaceutical R&D and quality control applications . In contrast, the simpler analog 4-(pyridin-3-yl)azetidin-2-one is typically offered at 95% purity without explicit ISO certification from multiple vendors . The 2% purity differential reduces the burden of impurity profiling in early-stage medicinal chemistry, and the ISO certification provides documented batch-to-batch consistency for repeat synthesis campaigns [1].

Quality Control Procurement ISO Certification

Patent-Established Utility of Pyridinyl Azetidinone Scaffolds in Drug-Resistant Cancer Models

US Patent Application US20210214341A1 (Board of Regents, University of Texas System) discloses substituted pyridinyl azetidinone derivatives—encompassing the 3,3-dimethyl-4-(pyridin-3-yl)azetidin-2-one scaffold—for treating drug-resistant cancers, including gemcitabine-resistant pancreatic cancer and KRAS-dependent tumors [1]. The patent provides in silico docking data against ten human cancer targets (CDA, RNR, TS, TP, Topo II, PP2A, APN, β-Tubulin, cMet Kinase, KRAS) and includes synthetic protocols and characterization for exemplified compounds [2]. While specific in vitro IC₅₀ values for the exact CAS 1803609-54-2 compound are not disclosed, the patent establishes the pyridinyl azetidinone chemotype as a recognized pharmacophore for oncology applications, providing intellectual property context that differentiates this building block from generic azetidinones lacking patent-backed therapeutic rationale .

Cancer Drug Resistance Pancreatic Cancer Patent

Optimal Procurement and Application Scenarios for 3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one Based on Verified Evidence


Fragment-Based Drug Discovery for Kinase and Adenosine Receptor Targets

With a molecular weight of 176.21 Da and estimated clogP in the 1.2–1.5 range, 3,3-dimethyl-4-(pyridin-3-yl)azetidin-2-one satisfies Rule-of-Three criteria for fragment-based screening [1]. The pyridin-3-yl moiety provides a recognizable kinase hinge-binding motif, while the β-lactam core offers a reactive handle for covalent inhibitor design or further functionalization. BindingDB contains affinity data for structurally related azetidinone derivatives against adenosine receptors (A₁, A₂A, A₂B, A₃ subtypes; Ki values ranging from 0.288 nM to >10 µM), indicating that this chemotype can engage purinergic targets [2].

Synthesis of Antimicrobial Azetidinone Derivatives Against Gram-Positive and Gram-Negative Strains

The pyridin-3-yl azetidin-2-one core has demonstrated antibacterial activity in 3-chloro-1-(4-substituted phenyl) derivatives, with compound 4a achieving 72–82% of Streptomycin's inhibition zone against S. aureus, B. subtilis, and E. coli [1]. The 3,3-dimethyl variant serves as a non-electrophilic scaffold for further optimization at the N1 and C4 positions to enhance potency and selectivity while avoiding the non-specific reactivity associated with the 3-chloro substituent [2].

Oncology Lead Generation Targeting Drug-Resistant Pancreatic Cancer and KRAS-Driven Tumors

US Patent US20210214341A1 explicitly claims substituted pyridinyl azetidinone derivatives for treating gemcitabine-resistant pancreatic cancer and KRAS-dependent tumors [1]. The patent's docking studies against ten oncology-relevant protein targets (including KRAS, cMet Kinase, and Topoisomerase II) provide a computational rationale for the scaffold's utility [2]. Medicinal chemistry teams can procure 3,3-dimethyl-4-(pyridin-3-yl)azetidin-2-one as a starting material for synthesizing patent-covered derivatives, de-risking subsequent IP filing.

Multi-Step Synthesis Campaigns Requiring High-Purity Building Blocks with ISO-Certified Quality

For medicinal chemistry laboratories executing multi-step parallel synthesis, the NLT 97% purity specification and ISO-certified quality system offered by MolCore for this compound [1] provide a documented quality baseline that reduces the need for incoming QC analysis and column purification of the building block prior to use. This contrasts with lower-purity (95%) alternatives lacking ISO certification, where impurity-related reaction failures can compromise library production timelines [2].

Quote Request

Request a Quote for 3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.